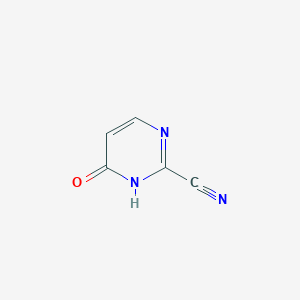

4-Hydroxypyrimidine-2-carbonitrile

Descripción general

Descripción

4-Hydroxypyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H3N3O and its molecular weight is 121.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Hydroxypyrimidine-2-carbonitrile has been used as a linker in the design of a 2D-Metal-Organic Framework (MOF) based on copper . The compound interacts with copper ions to form a layered structure, which exhibits conductive properties .

Mode of Action

The compound’s interaction with its targets involves the formation of a MOF structure. The this compound acts as a linker, connecting copper ions to form a flat and neutral layer . This layered structure can be modulated under different conditions, exhibiting varying conductive properties .

Biochemical Pathways

It’s worth noting that pyrimidines, a class of compounds to which this compound belongs, are known to have various biological activities .

Result of Action

The primary result of the action of this compound is the formation of a 2D-MOF with conductive properties . This MOF has potential applications in the development of pressure-based sensors .

Action Environment

The action of this compound, particularly its ability to form a MOF, can be influenced by environmental factors. For instance, the interlayer separation in the MOF can be modulated under high pressure . This suggests that the compound’s action, efficacy, and stability may be environment-dependent.

Actividad Biológica

4-Hydroxypyrimidine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by a pyrimidine ring with hydroxyl and cyano functional groups. The presence of these groups contributes to its unique reactivity and biological activity. Various synthetic methods have been developed for producing this compound, often involving multi-step organic reactions that allow for the introduction of functional groups at specific positions on the pyrimidine ring.

Synthesis Overview:

- Starting Materials: Typically includes pyrimidine derivatives.

- Reagents: Common reagents include potassium cyanide (KCN) for introducing the cyano group.

- Conditions: Reactions are often carried out under controlled temperatures and solvents to optimize yields.

Biological Activity

Research indicates that this compound exhibits several notable biological activities, particularly as an inhibitor of prolyl hydroxylases (PHDs). These enzymes play a crucial role in regulating hypoxia-inducible factors (HIFs), which are involved in various physiological processes, including erythropoiesis and angiogenesis.

Inhibition of Prolyl Hydroxylases

The inhibition of PHDs by this compound has been linked to potential treatments for conditions such as anemia. A study demonstrated that this compound could effectively increase HIF levels by inhibiting PHD activity, thereby promoting erythropoiesis under hypoxic conditions .

Table 1: Biological Activities of this compound

Structure-Activity Relationship (SAR)

The SAR studies conducted on 4-hydroxypyrimidine derivatives have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, substituents at different positions on the pyrimidine ring can significantly affect the binding affinity to target enzymes.

Key Findings:

- Hydroxyl group at position 4 is critical for enzyme inhibition.

- Modifications to the cyano group can alter pharmacokinetic properties and selectivity towards specific biological targets .

Case Studies

- PHD Inhibitors : A series of experiments demonstrated that derivatives of 4-hydroxypyrimidine effectively inhibited PHDs in vitro, with some compounds showing selectivity over other oxygenases. This selectivity is crucial for minimizing off-target effects in therapeutic applications .

- Antimicrobial Studies : The compound was evaluated against various microorganisms, showing moderate effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydroxypyrimidine-2-carbonitrile has been investigated for its potential pharmacological properties. It serves as a precursor or building block in the synthesis of various bioactive compounds.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of derivatives of 4-hydroxypyrimidine. For instance, compounds designed to target the enzyme IspF from Burkholderia pseudomallei demonstrated significant antibacterial effects. These compounds incorporated 4-hydroxypyrimidine scaffolds that facilitate binding to the active site of the enzyme, leading to effective inhibition and stabilization of protein interactions .

Metal-Organic Frameworks (MOFs)

This compound has been utilized as a linker in the design of two-dimensional Metal-Organic Frameworks (MOFs). In a notable study, copper-based MOFs were constructed using this compound, resulting in materials with unique structural and electrical properties. The MOF exhibited piezochromic behavior and tunable conductivity based on interlayer spacing adjustments under pressure .

Table 1: Properties of this compound-based MOFs

| Property | Value |

|---|---|

| Interlayer Separation | 3.01 to 2.78 Å |

| Conductivity Variability | Pressure-dependent |

| Structural Type | 2D Layered |

| Linker Type | This compound |

Synthesis and Industrial Applications

The synthesis of 4-hydroxypyrimidine derivatives is crucial for producing various pharmaceuticals and agricultural chemicals. A patented method outlines a process for preparing these compounds from β-ketoesters and amidines, which can be scaled for industrial applications . This approach addresses cost-efficiency and yield optimization, making it suitable for large-scale production.

Case Study 1: Antibacterial Compound Development

A series of compounds based on 4-hydroxypyrimidine were synthesized and tested against multiple bacterial strains. The results indicated that modifications to the pyrimidine scaffold significantly influenced antibacterial potency, with certain derivatives showing enhanced activity against resistant strains .

Case Study 2: MOF Design Innovations

In research focused on developing new materials for sensor applications, the incorporation of this compound into copper-based MOFs resulted in structures with adjustable electronic properties. This adaptability makes them promising candidates for pressure sensors and other electronic devices .

Propiedades

IUPAC Name |

6-oxo-1H-pyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGWLOXHZIWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265930 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034827-34-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034827-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.